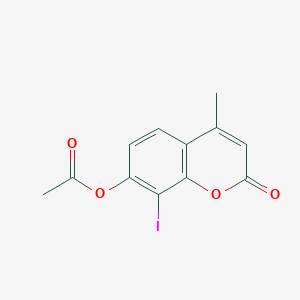
N-(2-methylphenyl)-4-nitrobenzenesulfonamide
Description
N-(2-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in the field of organic chemistry for its versatile chemical properties and potential applications in synthesizing secondary amines and protecting amines. These compounds can be prepared from primary amines and have been shown to undergo smooth alkylation, providing a pathway to secondary amines in near quantitative yields upon deprotection (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
Synthesis Analysis
The synthesis of this compound involves practical chemoselective aromatic substitution techniques. A novel route has been developed that showcases the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, leading to the synthesis of various N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This method demonstrates high chemoselective and functional group compatibility, using affordable and less sensitive nitration reagents (Xiao Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed through X-ray crystallography, revealing intricate details about their crystalline forms and confirming the position and orientation of various functional groups within the molecule. Such studies provide a foundation for understanding the structural basis of the chemical behavior of N-(2-methylphenyl)-4-nitrobenzenesulfonamides (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
N-(2-methylphenyl)-4-nitrobenzenesulfonamides are reactive intermediates that facilitate the synthesis of advanced intermediates toward nitrogenous heterocycles. The base-mediated intramolecular arylation of these compounds yields benzhydrylamines, which are pivotal in the synthesis of indazole oxides and quinazolines, highlighting their importance in creating complex nitrogenous structures (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).
Physical Properties Analysis
Studies on N-(2-methylphenyl)-4-nitrobenzenesulfonamides and similar compounds have focused on their crystallization, revealing that they can crystallize in various systems. These studies offer insights into the physical stability and solubility of these compounds, which are crucial for their handling and application in chemical syntheses (P. Murthy et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(2-methylphenyl)-4-nitrobenzenesulfonamides have been explored through their reactivity towards various chemical transformations. These compounds have been used as protective groups for amines, showcasing their versatility in organic synthesis. Their ability to undergo smooth reactions under a variety of conditions underscores their utility in the synthesis of more complex organic molecules (T. Fukuyama, Mui Cheung, & Chung-Kuang Jow, 1997).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXLTTXEGASSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)



![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)